2-(2-Chlorothiazol-5-yl)acetonitrile
Overview
Description
2-(2-Chlorothiazol-5-yl)acetonitrile is a chemical compound with the molecular formula C5H3ClN2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
The primary targets of 2-(2-Chlorothiazol-5-yl)acetonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like other nitrile-containing compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
Given its molecular weight of 15861 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and distribution profiles.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s action and efficacy may be influenced by the pH and ionic strength of its environment.
Preparation Methods
The synthesis of 2-(2-Chlorothiazol-5-yl)acetonitrile typically involves the reaction of 2-chlorothiazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-Chlorothiazol-5-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
2-(2-Chlorothiazol-5-yl)acetonitrile can be compared with other thiazole derivatives, such as:
2-Amino-5-chlorothiazole: This compound has similar structural features but contains an amino group instead of a nitrile group.
2-Chloro-5-hydroxymethylthiazole: This compound has a hydroxymethyl group instead of a nitrile group.
Properties
IUPAC Name |
2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQIAUIQQFKKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363065 | |
Record name | 2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865660-15-7 | |
Record name | 2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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